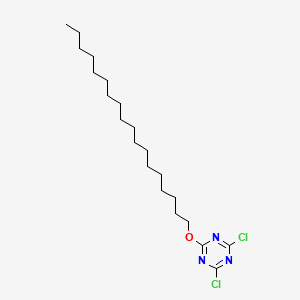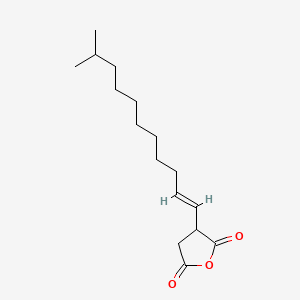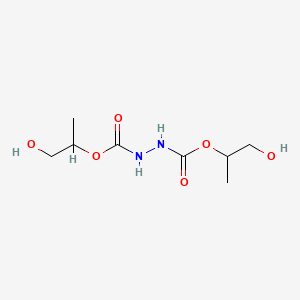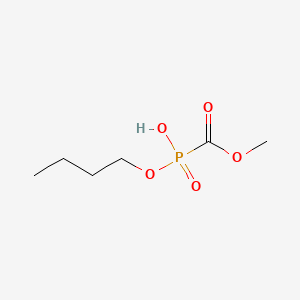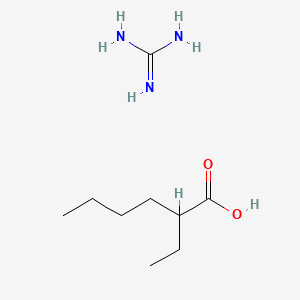
2-Ethylhexanoic acid;guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexanoic acid and guanidine are two distinct compounds with unique properties and applicationsIt is a carboxylic acid widely used to prepare lipophilic metal derivatives that are soluble in nonpolar organic solvents . Guanidine, on the other hand, is a strong organic base used in various applications, including the treatment of muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylhexanoic acid is produced industrially from propylene. The process involves hydroformylation of propylene to give butyraldehyde, followed by aldol condensation of the aldehyde to produce 2-ethylhexenal. This intermediate is then hydrogenated to 2-ethylhexanal, which is subsequently oxidized to form 2-ethylhexanoic acid .
Industrial Production Methods: The industrial production of 2-ethylhexanoic acid typically involves the oxidation of 2-ethylhexanal using oxygen or air in the presence of N-hydroxyphthalimide as a catalyst in isobutanol as a solvent. This method achieves high selectivity for 2-ethylhexanoic acid under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It forms compounds with metal cations that have stoichiometry similar to metal acetates. These ethylhexanoate complexes are used in organic and industrial chemical synthesis .
Common Reagents and Conditions: Common reagents used in the reactions of 2-ethylhexanoic acid include oxygen, hydrogen, and various catalysts such as N-hydroxyphthalimide. The conditions for these reactions typically involve mild temperatures and the use of nonpolar solvents .
Major Products Formed: The major products formed from the reactions of 2-ethylhexanoic acid include metal ethylhexanoates, which are used as catalysts in polymerizations and oxidation reactions .
Scientific Research Applications
2-Ethylhexanoic acid has a wide range of scientific research applications. It is used in the preparation of metal derivatives that act as catalysts in polymerization reactions. For example, tin 2-ethylhexanoate is used in the manufacturing of poly(lactic-co-glycolic acid). It is also used as a stabilizer for polyvinyl chlorides and is involved in solvent extraction and dye granulation. Additionally, it is used to prepare plasticizers, lubricants, detergents, flotation aids, corrosion inhibitors, and alkyd resins .
Mechanism of Action
The mechanism of action of 2-ethylhexanoic acid involves its ability to form coordination complexes with metal cations. These complexes function as catalysts in various chemical reactions, including polymerizations and oxidation reactions . Guanidine, on the other hand, acts by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes .
Comparison with Similar Compounds
2-Ethylhexanoic acid can be compared with other similar compounds such as 2-methylhexane, 3-methylhexane, valnoctamide, 2-methylheptane, 3-methylheptane, 2-ethylhexanol, valproic acid, and propylheptyl alcohol . These compounds share similar structural features but differ in their specific applications and properties. For example, 2-ethylhexanol is used as a plasticizer and solvent, while valproic acid is used as an anticonvulsant and mood-stabilizing drug.
Properties
CAS No. |
26793-02-2 |
|---|---|
Molecular Formula |
C9H21N3O2 |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-ethylhexanoic acid;guanidine |
InChI |
InChI=1S/C8H16O2.CH5N3/c1-3-5-6-7(4-2)8(9)10;2-1(3)4/h7H,3-6H2,1-2H3,(H,9,10);(H5,2,3,4) |
InChI Key |
YQJZXTWWKBQVNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.C(=N)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


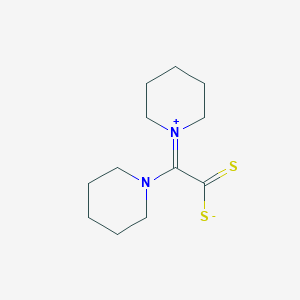
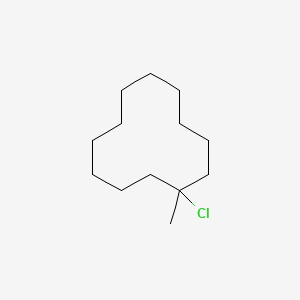

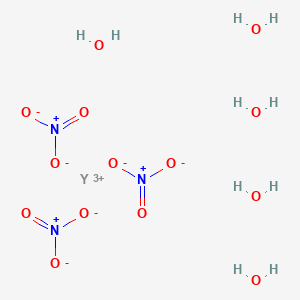

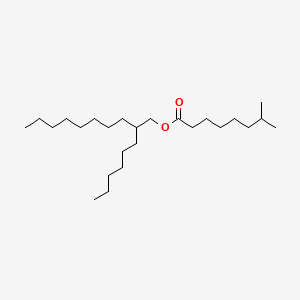

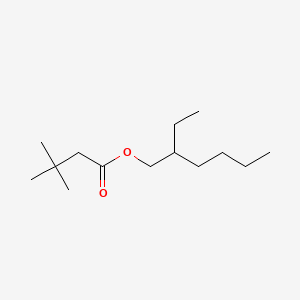
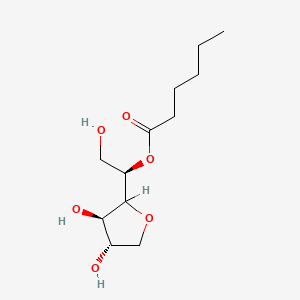
![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B12656442.png)
